molecular formula C7H5BF4O3 B1383263 [2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid CAS No. 1261214-72-5

[2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid

Cat. No. B1383263
M. Wt: 223.92 g/mol
InChI Key: XOSIXJMDIBZKHQ-UHFFFAOYSA-N
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Description

“[2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid” is a chemical compound with the molecular formula C7H5BF4O3 . It has a molecular weight of 223.92 g/mol . This compound is considered a reagent that is used for the preparation of ERβ receptor that is selective towards 4-hydroxybiphenyls .


Molecular Structure Analysis

The molecular structure of “[2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid” consists of a phenyl ring substituted with a boronic acid group, a fluorine atom, and a trifluoromethoxy group . The exact 3D structure is not available as conformer generation is disallowed due to unsupported elements .


Physical And Chemical Properties Analysis

“[2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid” has a molecular weight of 223.92 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 224.0267868 g/mol . The topological polar surface area is 49.7 Ų .

Scientific Research Applications

Optical Modulation

[2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid demonstrates potential applications in optical modulation. For example, phenyl boronic acids (PBA) have been used in conjunction with polymers like polyethylene glycol for aqueous dispersion of single-walled carbon nanotubes (SWNT). This combination has shown the ability to quench near-infrared fluorescence in response to saccharide binding, indicating potential applications in optical sensors and imaging technologies (Mu et al., 2012).

Suzuki-Miyaura Coupling

The compound plays a significant role in Suzuki-Miyaura coupling reactions. A study highlights the use of boronic acids, including those with polyfluorophenyl groups, in facilitating fast and efficient coupling reactions under mild conditions. This is particularly valuable for the synthesis of complex organic compounds and pharmaceuticals (Kinzel, Zhang, & Buchwald, 2010).

Protective Groups for Diols

2,6-Bis(trifluoromethyl)phenylboronic esters, which are structurally similar to [2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid, have been utilized as protective groups for diols. These compounds offer stability and tolerance to various organic transformations, and can be deprotected under mild conditions, making them useful in the synthesis of complex organic molecules (Shimada et al., 2018).

Sensing Applications

Boronic acids, including fluorine-substituted phenylboronic acids, have found extensive use in sensing applications. Their interaction with diols and strong Lewis bases enables their utility in various sensing mechanisms, ranging from biological labeling to the development of therapeutic agents (Lacina, Skládal, & James, 2014).

Safety And Hazards

“[2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

[2-fluoro-6-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF4O3/c9-4-2-1-3-5(6(4)8(13)14)15-7(10,11)12/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSIXJMDIBZKHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1F)OC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid

CAS RN

1261214-72-5
Record name [2-fluoro-6-(trifluoromethoxy)phenyl]boronic acid
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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